1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Background of Chromeno[2,3-c]pyrrole Scaffolds
Chromeno[2,3-c]pyrroles belong to a class of fused heterocycles characterized by a benzopyran (chromene) unit annulated with a pyrrole ring at the 2,3-position. This structural motif confers a rigid polycyclic framework with extended π-conjugation, enabling interactions with biological targets through hydrophobic, hydrogen-bonding, and dipole-dipole interactions. The chromene component contributes oxygen-based hydrogen bond acceptors, while the pyrrole ring provides nitrogen-based hydrogen bond donors, creating a versatile pharmacophore.
Natural product analogs featuring chromenopyrrole cores, such as the lamellarins and ningalins, exhibit potent cytotoxic activities by modulating topoisomerase I and protein kinase C. Synthetic derivatives like 1-(3-bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione build upon these natural templates by introducing halogenated aryl groups and heteroaromatic substituents. The bromine atom enhances lipophilicity and potential halogen bonding, while the pyridine ring introduces basicity and metal-coordination capabilities.
Historical Development of Chromeno-Pyrrole Chemistry
Early synthetic routes to chromenopyrroles relied on stepwise cyclization strategies, often requiring transition-metal catalysts and harsh conditions. For example, the 2014 development of a one-pot multicomponent domino addition-amination reaction enabled the assembly of the chromeno[2,3-c]pyrrole core from 2'-hydroxychalcones, isocyanoacetates, and amines. This method utilized silver acetate to generate azomethine ylides in situ, which underwent [3+2] cycloaddition followed by intramolecular C-O coupling.
Recent innovations have focused on improving selectivity and sustainability. A 2024 study demonstrated a base-promoted chemodivergent synthesis of 2H-chromen-2-ones and chromeno[2,3-c]pyrroles via (4+2) annulation of α-alkylidene succinimides with 2-hydroxyphenyl para-quinone methides. By modulating the base (Cs2CO3 vs K2CO3), researchers achieved selective formation of either scaffold under metal-free conditions. Another 2024 protocol employed 2'-hydroxychalcones and ethyl isocyanoacetate in a tandem [3+2] cycloaddition/intramolecular C-O coupling sequence to access chromenopyrroles with up to 89% yield.
Significance in Modern Chemistry
The target compound exemplifies three key trends in contemporary heterocyclic chemistry:
Table 1: Structural Features and Functional Implications
| Feature | Functional Role | Biological Relevance |
|---|---|---|
| 3-Bromophenyl | Enhances lipophilicity | Improves membrane permeability |
| Pyridin-2-yl | Introduces basic nitrogen | Facilitates target binding via H-bonds |
| Chromeno[2,3-c]pyrrole | Rigid, planar framework | Enables intercalation with DNA/RNA |
| 7-Methyl substitution | Modulates electron density | Tunes reactivity and metabolic stability |
In anticancer research, chromenopyrroles disrupt mitochondrial function by collapsing membrane potential (ΔΨm), elevating reactive oxygen species (ROS), and depleting ATP levels in hepatoma cells. The bromine atom may enhance these effects through heavy atom-induced apoptosis. Additionally, the pyridine ring enables coordination to metalloenzymes, positioning the compound as a potential kinase inhibitor.
Research Objectives and Scope
This article focuses on elucidating:
- Synthetic methodologies for constructing the chromeno[2,3-c]pyrrole core with bromophenyl and pyridinyl substituents
- Structure-activity relationships (SAR) informed by substituent effects on bioactivity
- Computational insights into the molecule’s electronic structure and target interactions
- Future directions for optimizing synthetic routes and biological applications
Properties
IUPAC Name |
1-(3-bromophenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O3/c1-13-8-9-17-16(11-13)21(27)19-20(14-5-4-6-15(24)12-14)26(23(28)22(19)29-17)18-7-2-3-10-25-18/h2-12,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBQJRZVIIVBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by multiple heterocycles, including a chromeno and pyrrole moiety. Its structural formula can be represented as follows:
Antioxidant Activity
Research indicates that derivatives of the chromeno[2,3-c]pyrrole framework exhibit significant antioxidant properties. The presence of the pyrrole ring enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. Studies have shown that these compounds can reduce oxidative stress markers in vitro and in vivo, suggesting potential applications in preventing oxidative damage in various diseases .
Antimicrobial Properties
Compounds similar to this compound have been evaluated for their antimicrobial activity. Preliminary studies indicate efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Inhibition of Enzymatic Activity
This compound has been noted for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it acts as an inhibitor of glucokinase, which plays a vital role in glucose metabolism. Such inhibition can be beneficial in managing conditions like diabetes .
Case Study 1: Antioxidant Effects
In a controlled laboratory setting, this compound was tested on human cell lines exposed to oxidative stress. Results showed a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. The compound demonstrated an IC50 value of approximately 25 µM, indicating potent antioxidant activity.
Case Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as a therapeutic agent against bacterial infections.
Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacteria and fungi, revealing effective inhibition at low concentrations. This suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of related compounds. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells. This positions them as candidates for treating inflammatory diseases .
Synthetic Methodologies
Multicomponent Reactions
The synthesis of 1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through efficient multicomponent reactions. Recent studies have developed protocols that enable the synthesis of diverse libraries of substituted derivatives under mild conditions with high yields (up to 86%) .
Functionalization Strategies
Innovative approaches for functionalizing this compound have been explored. For instance, using hydrazine hydrate in a one-pot reaction allows for the introduction of various substituents at different positions on the chromeno-pyrrole scaffold. This versatility enhances its applicability in drug development and materials science .
Materials Science Applications
Polymer Chemistry
The unique electronic properties of this compound make it an interesting candidate for polymeric materials. Its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials. Research indicates that such polymers may find applications in coatings and composites .
Case Studies
- Anticancer Study : A specific derivative was synthesized and tested against breast cancer cell lines, showing a significant reduction in cell viability compared to controls. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, derivatives showed superior activity against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The chromeno[2,3-c]pyrrole-3,9-dione core allows extensive derivatization. Key analogs and their substituent profiles are compared below:
Table 1: Substituent Profiles of Selected Chromeno[2,3-c]pyrrole-3,9-diones
*Estimated based on similar structures.
Physicochemical Properties
- Lipophilicity and Solubility: The pyridin-2-yl group in the target compound improves aqueous solubility relative to purely aromatic substituents (e.g., AV-C’s thiadiazole).
- Acid-Base Behavior : Predicted pKa values for similar compounds (e.g., -2.72 for 4-fluorophenyl analog) suggest low basicity, consistent with the electron-deficient pyrrole core .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can researchers adapt methods from structurally similar derivatives?
Methodological Answer: The synthesis of 1-(3-bromophenyl) derivatives in the chromenopyrroledione class typically involves multi-step reactions, such as cyclocondensation or Michael addition. For example, Vydzhak and Panchishin (2008, 2010) demonstrated the use of aryl aldehydes and active methylene compounds to construct the dihydrochromeno[2,3-c]pyrrole scaffold via one-pot reactions . Adapting these methods requires:
Substituent Compatibility : Replace the aryl group in the parent compound with 3-bromophenyl via nucleophilic substitution or cross-coupling reactions.
Solvent and Catalyst Selection : Optimize polar aprotic solvents (e.g., DMF) with catalysts like piperidine for cyclization .
Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the brominated product.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be prioritized?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Prioritize H and C NMR to confirm substituent positions (e.g., bromophenyl vs. pyridyl). For example, the pyridine ring’s protons resonate as distinct doublets in δ 7.5–8.5 ppm .
- HRMS : Validate molecular weight with high-resolution mass spectrometry. In related compounds, deviations >2 ppm require re-evaluation of synthetic steps .
- IR Spectroscopy : Confirm carbonyl stretches (1670–1750 cm) for the dione moiety.
Data Interpretation Workflow : Cross-reference NMR splitting patterns with expected substituent effects (e.g., bromine’s deshielding impact) and use HRMS to rule out isomeric byproducts.
Advanced Questions
Q. How can researchers optimize reaction yields when introducing bromophenyl substituents, and what factors lead to variability?
Methodological Answer: Bromine’s steric and electronic effects often reduce yields. Strategies include:
Reagent Stoichiometry : Increase equivalents of brominating agents (e.g., NBS) or aryl precursors to offset slower kinetics .
Temperature Control : Use reflux conditions (e.g., 80–100°C) to enhance reactivity while avoiding decomposition.
Q. How should researchers design biological activity studies for this compound, leveraging protocols from analogous heterocyclic systems?
Methodological Answer:
Target Selection : Prioritize kinases or apoptosis-related proteins due to structural similarity to pyrrolopyrimidine inhibitors (e.g., CDK9 in ).
Assay Design :
- Cellular Models : Use pancreatic (MIA PaCa-2) or leukemia cell lines for proliferation assays (MTT protocol) .
- Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding modes to catalytic sites (e.g., ATP-binding pockets).
Dose-Response Analysis : Test concentrations from 1 nM–100 µM to establish IC values.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Cross-Technique Validation : If NMR suggests a bromine at C3 but HRMS indicates a mass shift inconsistent with Br, re-examine X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .
Isotopic Pattern Analysis : Use HRMS isotopic clusters to distinguish bromine (1:1 ratio for Br/Br) from chlorine or other halogens.
Comparative Literature : Contrast data with structurally validated compounds (e.g., Vydzhak’s 2-phenyl derivatives ).
Q. How can researchers adapt synthetic protocols for related compounds to address solubility or stability challenges?
Methodological Answer:
Solubility Enhancement : Co-crystallize with co-solvents (e.g., DMSO-water mixtures) or modify substituents (e.g., replace methyl with hydrophilic groups).
Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC. If decomposition occurs, consider nitrogen atmospheres or light-sensitive storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
